molecular formula C9H9FN2 B8283539 5-Fluoro-2-methyl-indol-1-ylamine

5-Fluoro-2-methyl-indol-1-ylamine

Cat. No.: B8283539
M. Wt: 164.18 g/mol
InChI Key: RQZGVDLKNLKQDQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-indol-1-ylamine is a fluorinated indole derivative offered as a key synthetic intermediate for advanced research and development. The indole scaffold is a privileged structure in medicinal chemistry, known for its prevalence in biologically active molecules and its ability to interact with diverse biological targets . The specific substitution pattern on this amine-functionalized indole makes it a valuable building block for constructing more complex molecules. Research Applications: • Pharmaceutical Research: This compound serves as a versatile precursor in the synthesis of potential drug candidates. The amine group at the N-1 position provides a handle for further functionalization, allowing researchers to create libraries of compounds for screening against various diseases. Fluorinated indoles are of particular interest in the development of receptor ligands and enzyme inhibitors . • Material Science: Indole derivatives are increasingly explored in material science, particularly in the development of organic semiconductors for applications such as flexible displays and organic light-emitting diodes (OLEDs). The incorporation of fluorine atoms can fine-tune electronic properties like the band gap and charge transport characteristics . • Chemical Synthesis: As a specialized building block, this compound is useful in multi-step organic synthesis, including transition metal-catalyzed cross-coupling reactions and the preparation of complex heterocyclic systems . Handling and Storage: Store in a cool, dry place, protected from light. The specific melting point, boiling point, and solubility data for this compound will be confirmed upon sourcing. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

5-fluoro-2-methylindol-1-amine

InChI

InChI=1S/C9H9FN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3

InChI Key

RQZGVDLKNLKQDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1N)C=CC(=C2)F

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

5-Fluoro-2-methyl-indol-1-ylamine has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism often involves interaction with various receptors and enzymes, modulating biochemical pathways that affect cell proliferation and apoptosis.

Case Studies:

  • A study demonstrated that derivatives of indole, including this compound, exhibited high levels of antimitotic activity against human tumor cells, with significant growth inhibition rates observed .
  • In vitro evaluations revealed that certain indole derivatives could inhibit the activity of Topoisomerase IIα, leading to increased reactive oxygen species levels, decreased mitochondrial membrane potential, and ultimately apoptosis in hepatocarcinoma cells .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial and fungal pathogens, showing significant inhibitory effects.

Case Studies:

  • In antimicrobial susceptibility testing, various derivatives including this compound demonstrated potent activity against Pseudomonas aeruginosa and Candida albicans, with some compounds exhibiting minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin .
  • A series of indole derivatives were synthesized and tested, revealing that some showed enhanced antibacterial activity compared to traditional antibiotics .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-2-methyl-indol-5-amineFluorine at position 4Anticancer, anti-inflammatory
5-FluoroindoleFluorine at position 5Antiviral, anticancer
6-FluoroindoleFluorine at position 6Antimicrobial, neuroprotective
7-FluoroindoleFluorine at position 7Potential antitumor activity

These comparisons highlight how variations in substituent positions can influence biological activities and pharmacological profiles.

Comparison with Similar Compounds

Structural Analogues from Literature

The evidence highlights several fluorinated indole derivatives with substitutions at positions 3 or 5, providing a basis for comparison (Table 1):

Table 1: Structural Comparison of Fluorinated Indole Derivatives

Compound Name Substituents Molecular Formula Key Features
5-Fluoro-2-methyl-indol-1-ylamine F (C5), CH₃ (C2), NH₂ (C1) C₉H₉FN₂ Amine at C1; methyl at C2
5-Fluoro-A-methyltryptamine F (C5), CH₃ (side chain), NH₂ (C3) C₁₁H₁₃FN₂ Propylamine side chain at C3
3-(2-Aminopropyl)-5-fluoroindole F (C5), NH₂-CH₂-CH(CH₃) (C3) C₁₁H₁₃FN₂ Branched aminopropyl at C3
2-(5-Fluoro-indol-3-yl)-1-methyl-ethylamine F (C5), CH₃ (ethyl chain), NH₂ (C3) C₁₁H₁₃FN₂ Ethylamine substitution at C3

Key Differences and Implications

Substituent Position: The target compound’s amine group at C1 distinguishes it from analogs like 5-Fluoro-A-methyltryptamine, where the amine is part of a side chain at C3. Positional differences influence electronic properties and binding affinity. For example, C1-substituted amines may exhibit altered π-stacking interactions in receptor binding compared to C3-substituted derivatives . Methyl at C2 in the target compound contrasts with methyl groups on side chains (e.g., in 5-Fluoro-A-methyltryptamine).

Biological Activity: Compounds like 3-(2-Aminopropyl)-5-fluoroindole are reported to act as serotonin receptor ligands due to their tryptamine-like backbone . The target compound’s C1 amine may reduce similarity to endogenous tryptamines, possibly altering receptor selectivity.

Synthetic Accessibility :

  • describes bromination and sulfonylation reactions for indoline derivatives , but the target compound’s synthesis likely requires distinct strategies, such as nucleophilic substitution at C1 or directed ortho-metalation for fluorine introduction.

Physicochemical Properties

While explicit data for this compound is unavailable, comparisons can be inferred:

  • Lipophilicity : Fluorine at C5 and methyl at C2 may enhance lipophilicity (logP ~2.5–3.0), similar to 5-Fluoro-A-methyltryptamine (predicted logP ~2.8) .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the reaction of fluorobenzene and a specialized acid halide under Friedel-Crafts conditions. For instance, 3-fluorohydrocinnamic acid chloride reacts with fluorobenzene in the presence of Lewis acids like aluminum chloride (AlCl₃) to form 5-fluoro-2-methyl-1-indanone. This intermediate is subsequently cyclized using dehydrating agents such as polyphosphoric acid (PPA) or sulfuric acid, leading to the formation of the indole skeleton.

Key Steps :

  • Acylation :

    Fluorobenzene + 3-Fluorohydrocinnamic acid chlorideAlCl35-Fluoro-2-methyl-1-indanone\text{Fluorobenzene + 3-Fluorohydrocinnamic acid chloride} \xrightarrow{\text{AlCl}_3} \text{5-Fluoro-2-methyl-1-indanone}

    Temperature: 0–5°C (exothermic reaction).
    Solvent: Dichloromethane or nitrobenzene.

  • Cyclization :

    5-Fluoro-2-methyl-1-indanoneH2SO45-Fluoro-2-methyl-indole\text{5-Fluoro-2-methyl-1-indanone} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Fluoro-2-methyl-indole}

    Temperature: 80–100°C, duration: 4–6 hours.

Amination at the 1-Position

The final step introduces the amino group at the 1-position via nucleophilic substitution. Treatment with aqueous ammonia or ammonium hydroxide under high-pressure conditions (5–10 bar) yields this compound.

Example Protocol :

  • Substrate : 5-Fluoro-2-methyl-indole (1 eq).

  • Reagent : NH₃ (excess) in ethanol.

  • Conditions : 120°C, 12 hours in a sealed reactor.

  • Yield : 68–72%.

Fischer Indole Synthesis

The Fischer indole synthesis constructs the indole ring from phenylhydrazines and carbonyl compounds, offering a direct route to functionalized indoles. For this compound, this method leverages fluorinated phenylhydrazines and methyl-substituted ketones.

Substrate Preparation

Phenylhydrazine Derivative :
4-Fluoro-phenylhydrazine is synthesized via diazotization of 4-fluoroaniline followed by reduction with sodium bisulfite.

Carbonyl Component :
Hydroxyacetone (CH₃COCH₂OH) serves as the methyl group source at the 2-position.

Cyclization and Amination

The reaction proceeds under acidic conditions (HCl or H₂SO₄) at reflux (100–110°C) for 8–12 hours, forming the indole ring. Subsequent amination at the 1-position is achieved using ammonium acetate in acetic acid.

Optimized Parameters :

ParameterValue
Temperature110°C
SolventEthanol/Water (3:1)
CatalystZnCl₂ (5 mol%)
Yield75–80%

Reductive Amination of Nitro Derivatives

Nitro-indole intermediates provide a versatile pathway to this compound through catalytic hydrogenation or transfer hydrogenation.

Synthesis of Nitro Precursor

5-Fluoro-2-methyl-1-nitroindole is prepared via nitration of 5-fluoro-2-methyl-indole using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.

Reduction to Amine

The nitro group is reduced using:

  • Catalytic Hydrogenation : H₂ gas (1–3 bar) with Pd/C (5 wt%) in ethanol.

  • Transfer Hydrogenation : Ammonium formate (10 eq) and Pd/C in methanol at 60°C.

Comparative Yields :

MethodYieldPurity
Catalytic Hydrogenation85%98%
Transfer Hydrogenation78%95%

Direct Fluorination of Pre-formed Indole Structures

Direct fluorination introduces fluorine at the 5-position of a pre-synthesized 2-methyl-indol-1-ylamine. This method avoids multi-step synthesis but requires precise control to prevent over-fluorination.

Electrophilic Fluorination

Reagents :

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Acetonitrile solvent, 70°C, 24 hours.

Outcome :

  • Regioselectivity : >90% fluorination at the 5-position.

  • Yield : 60–65%.

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitationsYieldScalability
Friedel-CraftsHigh-purity intermediatesMulti-step, corrosive reagents70%Industrial
Fischer IndoleDirect ring formationRequires specialized hydrazines75%Lab-scale
Reductive AminationHigh yields, mild conditionsNitration step hazardous85%Both
Direct FluorinationLate-stage functionalizationLow regioselectivity risks60%Lab-scale

Q & A

Q. What are the challenges in designing bioconjugation strategies for this compound?

  • Bioconjugation Methodology :
  • The amine group enables coupling with carboxylic acids (EDC/NHS chemistry) or aldehydes (reductive amination).
  • Avoid steric hindrance by using spacers (e.g., PEG linkers) when conjugating to large biomolecules (e.g., antibodies) .

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